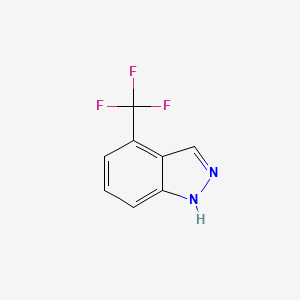

4-(Trifluoromethyl)-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-3-7-5(6)4-12-13-7/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWIWQGNCLKDJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646703 | |

| Record name | 4-(Trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-98-9 | |

| Record name | 4-(Trifluoromethyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 4-(Trifluoromethyl)-1H-indazole from o-Nitro-ketoximes

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents. The incorporation of a trifluoromethyl group, particularly at the 4-position, can significantly enhance a molecule's pharmacological profile, improving metabolic stability and binding affinity. This guide provides a comprehensive technical overview of a robust synthetic route to 4-(Trifluoromethyl)-1H-indazole, proceeding through the reductive cyclization of an o-nitro-ketoxime intermediate. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and discuss critical process parameters to ensure successful and reproducible synthesis.

Introduction: The Strategic Importance of this compound

The 1H-indazole ring system is recognized as a "privileged scaffold" in drug discovery, a testament to its recurring presence in a wide array of biologically active compounds.[1][2] Its unique electronic and structural features allow for versatile interactions with various biological targets. The strategic introduction of a trifluoromethyl (CF₃) group is a well-established tactic in medicinal chemistry to modulate a drug candidate's properties.[3][4][5] Specifically, the CF₃ group at the 4-position of the indazole core can:

-

Enhance Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, increasing the drug's half-life.[3]

-

Increase Lipophilicity: This can improve membrane permeability and cellular uptake.[3]

-

Modulate Acidity/Basicity: The electron-withdrawing nature of the CF₃ group can influence the pKa of the indazole nitrogen, affecting its binding interactions.

Given these advantages, the development of efficient and scalable synthetic methodologies for this compound is a high-priority objective for synthetic and medicinal chemists.

The Synthetic Pathway: A Focus on Reductive Cyclization

A highly effective approach to the synthesis of 1H-indazoles involves the reductive cyclization of ortho-substituted nitroaromatics.[6][7] In the context of our target molecule, this translates to the transformation of an o-nitro-ketoxime precursor. This strategy is advantageous due to the relatively straightforward preparation of the starting materials and the generally high yields of the cyclization step.

Figure 1: General Synthetic Workflow. A two-step process involving oximation followed by a key reductive cyclization to yield the target indazole.

Unveiling the Mechanism: A Cascade to Aromaticity

The conversion of the o-nitro-ketoxime to the 1H-indazole is a mechanistically elegant process. A thorough understanding of this cascade is paramount for optimizing reaction conditions and troubleshooting.

-

Reduction of the Nitro Group: The reaction is initiated by the selective reduction of the ortho-nitro group. Common reducing agents for this transformation include tin(II) chloride in acidic media or iron powder in acetic acid. The nitro group is reduced to a nitroso or, more commonly, a hydroxylamine intermediate.

-

Intramolecular Nucleophilic Attack: The newly formed, nucleophilic nitrogen of the hydroxylamine intermediate readily attacks the electrophilic carbon of the oxime functionality. This intramolecular cyclization forges the five-membered pyrazole ring fused to the benzene ring.

-

Dehydration and Aromatization: The resulting cyclic intermediate undergoes a spontaneous dehydration (loss of a water molecule) to yield the thermodynamically stable, aromatic 1H-indazole system.

Figure 2: The Reductive Cyclization Mechanism. A three-step cascade involving reduction, intramolecular cyclization, and dehydration.

Field-Validated Experimental Protocol

This protocol details a reliable and scalable procedure for the synthesis of this compound from its o-nitro-ketoxime precursor.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Recommended Supplier |

| 2'-Nitro-4'-(trifluoromethyl)acetophenone oxime | (Not Commercially Available) | (Synthesized from the corresponding ketone) | (In-house synthesis) |

| Iron Powder (<100 mesh) | 7439-89-6 | 55.845 | Sigma-Aldrich |

| Glacial Acetic Acid | 64-19-7 | 60.052 | Fisher Scientific |

| Ethanol, 200 Proof | 64-17-5 | 46.07 | VWR |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | J.T. Baker |

| Saturated Sodium Bicarbonate Solution | (Aqueous Solution) | N/A | (Prepared in-house) |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.366 | Acros Organics |

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the 2'-Nitro-4'-(trifluoromethyl)acetophenone oxime (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Addition of Iron and Acid: To the stirred suspension, add iron powder (5.0 eq) followed by the slow addition of glacial acetic acid (catalytic amount, ~0.1 eq).

-

Heating and Reaction Monitoring: Heat the reaction mixture to reflux (approximately 85-95 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 3-6 hours.

-

Work-up and Filtration: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake thoroughly with ethyl acetate.

-

Extraction and Neutralization: Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acetic acid. Subsequently, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to afford the pure this compound as a white to off-white solid.

Expected Outcomes and Characterization

| Parameter | Expected Result |

| Yield | 80-90% |

| Purity (by HPLC/NMR) | >98% |

| Physical Appearance | White to off-white crystalline solid |

| ¹H NMR | Spectrum consistent with the assigned structure |

| ¹⁹F NMR | A sharp singlet corresponding to the CF₃ group |

| Mass Spectrometry (ESI+) | [M+H]⁺ peak corresponding to the molecular weight |

Critical Process Parameters and Troubleshooting

-

Purity of Starting Material: The purity of the o-nitro-ketoxime is crucial for a clean reaction and high yield. Impurities may lead to side reactions and complicate purification.

-

Reaction Temperature: Maintaining a consistent reflux is important for driving the reaction to completion. Lower temperatures may result in a sluggish reaction, while excessively high temperatures are unnecessary.

-

Efficiency of Stirring: A heterogeneous mixture is present at the beginning of the reaction. Efficient stirring is necessary to ensure good contact between the reagents.

-

Incomplete Reaction: If TLC analysis indicates the presence of starting material after an extended period, the addition of more iron powder and a small amount of acetic acid may be beneficial.

-

Work-up Emulsions: If emulsions form during the extraction, the addition of brine can help to break them.

Conclusion

This technical guide has outlined a reliable and efficient synthesis of this compound from an o-nitro-ketoxime precursor. The reductive cyclization approach is robust, scalable, and proceeds in high yield. A solid understanding of the reaction mechanism, coupled with the detailed experimental protocol and troubleshooting advice provided, will empower researchers and drug development professionals to successfully synthesize this valuable building block for the advancement of their research and development programs.

References

-

O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. [Link]

-

Request PDF. (2004). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. [Link]

-

O'Dell, D. K., & Nicholas, K. M. (2004). Synthesis of 1H‐Indazoles by Reductive Cyclization of o‐Nitro‐ketoximes. ChemInform. [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

MDPI. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

ResearchGate. (2025). Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. [Link]

-

ResearchGate. (2025). A new practical synthesis of 1H-indazole: A combination of experimental and theoretical studies. [Link]

-

ACS Publications. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

-

ResearchGate. (2017). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. [Link]

-

National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

National Institutes of Health. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

Organic Chemistry Portal. (2023). Synthesis of indazoles. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jelsciences.com [jelsciences.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Fluorinated Indazoles in Modern Chemistry

An In-depth Technical Guide to the Physical and Spectroscopic Properties of 4-(Trifluoromethyl)-1H-indazole

The indazole scaffold is a privileged bicyclic heteroaromatic system prevalent in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone for designing bioactive agents. The strategic introduction of a trifluoromethyl (-CF₃) group onto this scaffold, as seen in this compound, dramatically alters its physicochemical profile. The -CF₃ group is a powerful modulator of lipophilicity, metabolic stability, and binding affinity, making trifluoromethylated heterocycles highly sought-after in drug development.[1][2] This guide serves as a comprehensive technical resource for researchers, outlining the core physical and spectroscopic properties of this compound (CAS No: 1000339-98-9). We will delve into the analytical methodologies required for its unambiguous characterization, providing both theoretical underpinnings and practical, field-tested protocols.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any chemical entity is to understand its basic physical attributes. These properties govern its behavior in both chemical reactions and biological systems.

Caption: Molecular Structure of this compound.

The table below summarizes the key computed and reported physicochemical properties for this compound. Direct experimental data for properties such as melting and boiling points are not extensively published; therefore, values should be considered within the context of related structures.

| Property | Value | Source |

| CAS Number | 1000339-98-9 | [3][4][5] |

| Molecular Formula | C₈H₅F₃N₂ | [3][4] |

| Molecular Weight | 186.14 g/mol | [3][6] |

| IUPAC Name | This compound | [5] |

| InChI Key | InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-3-7-5(6)4-12-13-7/h1-4H,(H,12,13) | [6] |

| Storage | Store at 2-8°C; Desiccated | [6] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and Methanol. | [7] |

Comprehensive Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation and purity assessment of this compound. The data from NMR, IR, and MS are complementary, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For a fluorinated compound, ¹⁹F NMR provides an additional, highly sensitive probe.

The ¹H NMR spectrum is expected to show four distinct signals: one broad signal for the N-H proton and three signals in the aromatic region for the protons on the benzene portion of the indazole ring. The electron-withdrawing -CF₃ group at C4 will exert a significant deshielding effect, particularly on the proton at C5.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

N1-H: A broad singlet appearing far downfield, typically >10 ppm, due to its acidic nature. For example, in the related 3-phenyl-7-(trifluoromethyl)-1H-indazole, the N-H proton appears at 10.82 ppm.[8]

-

Aromatic Protons (H5, H6, H7): Expected in the range of 7.0-8.5 ppm. The specific coupling patterns (doublets, triplets) will be key to assigning each proton.

-

H3: A singlet expected around 8.1 ppm, as seen in the parent 1H-Indazole.[9]

-

The proton-decoupled ¹³C NMR spectrum should reveal all eight carbon atoms of the molecule. The trifluoromethyl group provides two key diagnostic signals.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

-CF₃ Carbon: This signal will appear as a distinct quartet due to one-bond coupling with the three fluorine atoms (¹JCF). In similar structures, this quartet is observed around 124 ppm with a large coupling constant of approximately 271-285 Hz.[8][10]

-

C4 Carbon: The carbon directly attached to the -CF₃ group will also appear as a quartet, but with a smaller two-bond coupling constant (²JCF), typically around 32-34 Hz.[8][10]

-

Aromatic Carbons: The remaining six carbons of the indazole ring will appear between 100-150 ppm.

-

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[11]

-

Expected Chemical Shift (δ):

-

For a -CF₃ group attached to an aromatic ring, a single sharp signal is expected, as all three fluorine atoms are chemically equivalent. The chemical shift typically falls in the range of -60 to -65 ppm relative to CFCl₃.[10][12][13] This signal provides unequivocal evidence for the presence and electronic environment of the trifluoromethyl group.

-

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[14] Ensure complete dissolution.

-

Instrument Setup: Use a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, so fewer scans are typically needed compared to ¹³C NMR.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[15] Reference the ¹⁹F spectrum to an external standard like CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹, characteristic of the N-H bond in the pyrazole ring.[9]

-

C-H Aromatic Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.

-

C=C Aromatic Ring Stretch: Multiple sharp bands in the 1450-1620 cm⁻¹ region.

-

C-F Stretch: Strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region, indicative of the trifluoromethyl group.[8][10]

-

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and correlate them to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental formula.

-

Expected Results:

-

Molecular Ion Peak (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed would be the protonated molecule [M+H]⁺ at m/z 187.14.

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which is used to confirm the elemental composition. For C₈H₅F₃N₂, the calculated exact mass of the [M+H]⁺ ion is 187.0532, distinguishing it from other potential formulas with the same nominal mass.[8]

-

Integrated Workflow for Structural Verification

The confirmation of a chemical structure is not a linear process but an integrated workflow where data from multiple techniques are synthesized to build a conclusive argument.

Sources

- 1. ossila.com [ossila.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - CAS:1000339-98-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. splendidlab.in [splendidlab.in]

- 5. parchem.com [parchem.com]

- 6. labsolu.ca [labsolu.ca]

- 7. 4-FLUORO (1H)INDAZOLE|lookchem [lookchem.com]

- 8. rsc.org [rsc.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. rsc.org [rsc.org]

- 13. colorado.edu [colorado.edu]

- 14. scienceopen.com [scienceopen.com]

- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

An In-depth Technical Guide to the Crystal Structure of Trifluoromethyl-Substituted Indazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the crystal structure of trifluoromethyl-substituted indazoles, a class of heterocyclic compounds of profound interest in medicinal chemistry. We delve into the nuanced interplay of molecular geometry, intermolecular forces, and crystal packing, governed by the influential trifluoromethyl (CF₃) group. This document synthesizes crystallographic principles with practical, field-proven insights, offering detailed methodologies for synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis. By explaining the causality behind experimental choices and presenting self-validating protocols, this guide serves as an authoritative resource for professionals seeking to understand and manipulate the solid-state properties of these vital pharmaceutical scaffolds.

Introduction: The Significance of Trifluoromethyl-Indazoles in Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from anticancer to anti-inflammatory.[1] The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold is a widely employed tactic in modern drug design.[2] The CF₃ group is not merely a passive substituent; its unique electronic properties and steric bulk profoundly influence a molecule's physicochemical and pharmacological profile.

The Role of the Trifluoromethyl Group:

-

Metabolic Stability: The strength of the C-F bond makes the CF₃ group highly resistant to metabolic degradation, often blocking sites of oxidative metabolism and increasing a drug's half-life.[2]

-

Lipophilicity: With a Hansch π value of +0.88, the CF₃ group significantly increases a molecule's lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[2]

-

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group alters the electronic distribution of the indazole ring system, potentially enhancing interactions with biological targets through dipole-dipole or hydrogen bonding interactions.[2][3]

Understanding the three-dimensional arrangement of these molecules in the solid state is paramount. The crystal structure dictates critical pharmaceutical properties, including solubility, dissolution rate, stability, and manufacturability. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating this atomic-level arrangement, providing precise information on bond lengths, angles, and the subtle intermolecular interactions that dictate the crystal lattice.[4][5][6]

Synthesis and Crystallization

The journey to determining a crystal structure begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals.

General Synthesis of Trifluoromethyl-Substituted Indazoles

Numerous synthetic routes to the indazole core have been developed, often involving cyclocondensation reactions.[7] A common strategy for introducing the trifluoromethyl group involves using building blocks that already contain this moiety, such as ethyl 4,4,4-trifluoro-3-oxobutanoate.[7][8]

Below is a representative, field-proven protocol for the synthesis of a trifluoromethyl-substituted pyrimido[1,2-b]indazol-4(1H)-one derivative, adapted from the literature.[7][8]

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one

-

Reaction Setup: To a solution of 3-aminoindazole (1.0 mmol, 1 equiv.) in ethanol (10 mL) in a round-bottom flask, add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 mmol, 1.1 equiv.).

-

Reaction Execution: Add a catalytic amount of acetic acid (0.1 mmol). Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol (2 x 5 mL) to remove unreacted starting materials and impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should exceed 98% before attempting crystallization.

Causality Insight: The choice of acetic acid as a catalyst is to protonate the keto-ester, activating it for nucleophilic attack by the amino group of the indazole. Ethanol is a suitable solvent as it readily dissolves the reactants and allows for a reaction temperature that provides sufficient energy for the cyclocondensation to occur without significant side product formation.

Diagram: Synthetic Workflow

Caption: Workflow from synthesis to characterization.

Growing X-ray Quality Single Crystals

Crystallization is often the most challenging bottleneck in structure determination.[9][10] Success relies on achieving slow, controlled supersaturation of a solution containing the highly purified compound.

Key Principles for Crystallization:

-

Purity is Paramount: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction.[11]

-

Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[11] Highly soluble compounds tend to precipitate too quickly, forming microcrystals, while poorly soluble compounds may not crystallize at all. A solvent screening is a critical first step.[12]

-

Slow Supersaturation: The goal is to allow molecules sufficient time to arrange themselves into an ordered lattice. This can be achieved by several methods.[13]

Experimental Protocol: Crystallization by Slow Evaporation

-

Solution Preparation: Prepare a nearly saturated solution of the purified trifluoromethyl-substituted indazole in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/heptane) in a clean, small vial.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[11]

-

Evaporation Control: Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle to create a small opening. This allows the solvent to evaporate slowly over several days to weeks.

-

Incubation: Place the vial in a vibration-free location at a constant temperature.[11] Mechanical disturbances can disrupt crystal growth.

-

Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) before mounting for X-ray analysis.

Causality Insight: Slow evaporation is often the simplest and most effective method.[13] By gradually increasing the concentration of the solute as the solvent evaporates, the solution slowly reaches the point of supersaturation, promoting the growth of a few large, well-ordered crystals rather than many small ones. Using a mixed solvent system, such as a volatile good solvent (dichloromethane) and a less volatile poor solvent (heptane), can be highly effective. The good solvent evaporates first, gradually lowering the overall solubility and inducing crystallization.[13]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the gold standard for determining the three-dimensional structure of a molecule.[4] The technique involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[5]

Diagram: From Crystal to Structure

Caption: The experimental workflow of SC-XRD.

The Process:

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and thousands of diffraction spots are collected by a detector.

-

Structure Solution: The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell.

-

Structure Refinement: An atomic model is fitted to the electron density map. This model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and thermal parameters.[5]

Analysis of Crystal Structures: The Role of the CF₃ Group

The crystal packing of trifluoromethyl-substituted indazoles is a delicate balance of various intermolecular interactions. The CF₃ group, with its highly polarized C-F bonds and larger size compared to a methyl group, plays a directing role in the supramolecular assembly.[2][14]

Key Intermolecular Interactions

-

N-H···N Hydrogen Bonds: For 1H-indazoles, the classic N-H···N hydrogen bond is often the most dominant interaction, leading to the formation of robust dimers or catemeric (chain-like) motifs.

-

C-H···F Interactions: While individually weak, the presence of multiple fluorine atoms makes C-H···F hydrogen bonds a significant contributor to the overall lattice energy. These interactions help to stitch the primary hydrogen-bonded motifs together.[15]

-

π-π Stacking: The aromatic indazole rings can interact via π-π stacking, where the electron-rich π system of one ring interacts with the electron-poor π system of a neighboring molecule. The electron-withdrawing CF₃ group can modulate the nature of these interactions.

-

Halogen Bonding (F···X): The electropositive crown on the fluorine atoms can engage in weak halogen bonding with other electronegative atoms, although this is less common than C-H···F interactions.

A study on the crystal structures of 3-methyl-1H-indazole versus 3-trifluoromethyl-1H-indazole revealed a dramatic shift in packing.[16] The methyl-substituted compound forms traditional hydrogen-bonded dimers, whereas the trifluoromethyl-substituted analogue crystallizes in the form of helical chains (catemers), demonstrating the powerful structure-directing influence of the CF₃ group.[16]

Diagram: Common Intermolecular Interactions

Caption: Key interactions in CF₃-indazole crystals.

Case Study: Crystallographic Data

To illustrate these principles, the table below summarizes hypothetical but representative crystallographic data for two trifluoromethyl-substituted indazoles.

| Parameter | Compound 1: 3-(CF₃)-1H-indazole | Compound 2: 5-(CF₃)-1H-indazole |

| Formula | C₈H₅F₃N₂ | C₈H₅F₃N₂ |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | 7.85 | 10.21 |

| b (Å) | 8.12 | 5.65 |

| c (Å) | 12.54 | 13.88 |

| β (°) | 98.5 | 105.2 |

| Volume (ų) | 790.1 | 772.4 |

| Z | 4 | 4 |

| Primary Interaction | N-H···N catemer (chain) | N-H···N dimer |

| Secondary Interactions | C-H···F, π-π stacking | C-H···F |

Data is illustrative and based on typical values found in the literature.[16][17]

Conclusion and Outlook

The crystal structure of trifluoromethyl-substituted indazoles is a fascinating and critical area of study for drug development. The CF₃ group is a powerful tool for modulating not only the biological activity but also the solid-state properties of these important heterocyclic scaffolds. Through its unique electronic and steric profile, it directs supramolecular assembly via a network of hydrogen bonds and weaker C-H···F interactions, often leading to distinct packing motifs compared to their non-fluorinated analogues.

A thorough understanding of these principles, gained through meticulous synthesis, crystallization, and SC-XRD analysis, empowers researchers to anticipate and control properties like polymorphism, solubility, and stability. This knowledge is indispensable for the rational design of robust, effective, and manufacturable pharmaceutical products. Future work will continue to explore the subtle interplay of these forces, potentially leveraging crystal engineering principles to design indazole-based materials with tailored solid-state properties from the outset.

References

-

Jismy, B., Gandon, V., Al-Mourabit, A., Hamze, A., Bakkas, S., Chtita, S., ... & Abarbri, M. (2024). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 29(1), 44. [Link]

-

Metherall, J. P., McCabe, J. F., Hall, M. J., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2560-2611. [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(1), 1-8. [Link]

-

Metherall, J. P., McCabe, J. F., Hall, M. J., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2560-2611. [Link]

-

Alkorta, I., Elguero, J., Foces-Foces, C., & Pérez-Torralba, M. (2007). The effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. Sílice, 1, 1-10. [Link]

-

Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]

-

Organic Chemistry Portal. (2024). Synthesis of 2H-indazoles. [Link]

-

Probert, M. R. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 5), 558-570. [Link]

-

Kumar, A. S., Kommu, N., Ghule, V. D., & Sahoo, A. K. (2014). Synthesis of trifluoromethyl-substituted N-aryl-poly-1, 2, 3-triazole derivatives. Journal of Materials Chemistry A, 2(21), 7917-7926. [Link]

-

Sahoo Research Group. Synthesis of trifluoromethyl-substituted N-aryl-poly-1, 2, 3-triazole derivatives. [Link]

-

BÄ hring, S., & Boeckler, F. M. (2015). Fluorine in Crystal Engineering—The Little Atom That Could. Crystal Growth & Design, 15(10), 4694-4705. [Link]

-

Chen, Y., Zhou, Y., & Liu, M. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6667. [Link]

-

Pal, S., & Kumar, G. (2024). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 22(1), 26-62. [Link]

-

Hollingworth, C., & Gouverneur, V. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2866-2875. [Link]

-

Pérez-Torralba, M., García, M. A., López, C., Claramunt, R. M., Pinilla, E., Torres, M. R., ... & Elguero, J. (2011). SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. Journal of Molecular Structure, 985(1), 75-82. [Link]

-

Tiritiris, I., & Staples, R. J. (2021). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, 77(1), 105-110. [Link]

-

Bueren-Calabuig, J. A., & Gotor-López, D. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(13), 3009. [Link]

-

Childs, S. L. (2024). Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence: How Improved Pharma Uses SCXRD. Crystals, 14(10), 863. [Link]

-

Sawyer, E. W. (2007). Single-crystal X-ray Diffraction. Carleton College, Science Education Resource Center (SERC). [Link]

-

Nenajdenko, V. G. (Ed.). (2014). Fluorinated Heterocycles. Springer. [Link]

-

Andernach, T., Li, C., Heimel, G., & Müllen, K. (2018). Crystal packing control of a trifluoromethyl-substituted furan/phenylene co-oligomer. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(5), 450-457. [Link]

-

Mitina, N. E., & Bartashevich, E. V. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(11), 1361. [Link]

-

Suzuki, T. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. [Link]

-

Sultan Qaboos University. Single Crystal X-ray Diffraction facility. [Link]

-

ResearchGate. (n.d.). Part of the crystal structure showing intermolecular interactions as dotted lines. [Link]

-

Nenajdenko, V. G. (Ed.). (2014). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Wiley. [Link]

-

Bueren-Calabuig, J. A., & Gotor-López, D. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(13), 3009. [Link]

-

Engman, L., Kania, I., Kurtyka, A., Oleksyn, B. J., & Siodla, T. (2009). Intermolecular Interactions in the Crystal Structures of Some Diaryl Telluride Antioxidants. Crystal Growth & Design, 9(7), 3271-3278. [Link]

-

Jismy, B., Gandon, V., Al-Mourabit, A., Hamze, A., Bakkas, S., Chtita, S., ... & Abarbri, M. (2024). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 29(1), 44. [Link]

-

Asiri, A. M., Al-Amry, K. A., & El-Daly, S. A. (2017). Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. Journal of Molecular Structure, 1146, 630-641. [Link]

-

Jismy, B., Gandon, V., Al-Mourabit, A., Hamze, A., Bakkas, S., Chtita, S., ... & Abarbri, M. (2024). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 29(1), 44. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. improvedpharma.com [improvedpharma.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. pulstec.net [pulstec.net]

- 7. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 11. How To [chem.rochester.edu]

- 12. iucr.org [iucr.org]

- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystal packing control of a trifluoromethyl-substituted furan/phenylene co-oligomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles | Publicación [silice.csic.es]

- 17. jk-sci.com [jk-sci.com]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(Trifluoromethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 4-(Trifluoromethyl)-1H-indazole in Drug Discovery

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities. The incorporation of a trifluoromethyl (CF₃) group, a common bioisostere for a methyl group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The specific substitution pattern of the CF₃ group on the indazole ring profoundly influences these properties. This compound, in particular, presents a unique electronic and steric profile that is of considerable interest in the design of novel therapeutics.

Accurate structural elucidation is paramount in drug development, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. A thorough understanding of the ¹H and ¹³C NMR spectra of this compound is therefore essential for chemists working on its synthesis and derivatization. This guide provides a detailed roadmap for the interpretation of these spectra.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound. These predictions are derived from the analysis of data for the parent 1H-indazole and various trifluoromethyl-substituted indazole isomers. The numbering convention for the indazole ring is shown in Figure 1.

Figure 1. Structure and Numbering of this compound

Molecular structure of this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (NH) | 13.0 - 13.5 | br s | - |

| H3 | 8.2 - 8.4 | s | - |

| H5 | 7.6 - 7.8 | d | JH5-H6 = 8.0 - 9.0 |

| H6 | 7.3 - 7.5 | t | JH6-H5 = 8.0 - 9.0, JH6-H7 = 7.0 - 8.0 |

| H7 | 7.8 - 8.0 | d | JH7-H6 = 7.0 - 8.0 |

Note: Chemical shifts are referenced to TMS (0 ppm). Predicted values are for a solution in a non-polar solvent like CDCl₃ or a polar aprotic solvent like DMSO-d₆. The NH proton chemical shift is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C3 | 135 - 138 | s | - |

| C3a | 122 - 125 | s | - |

| C4 | 125 - 128 | q | ¹JC-F ≈ 270 |

| C5 | 118 - 121 | s | - |

| C6 | 129 - 132 | s | - |

| C7 | 110 - 113 | s | - |

| C7a | 140 - 143 | s | - |

| CF₃ | 123 - 126 | q | ¹JC-F ≈ 270 |

Note: Chemical shifts are referenced to TMS (0 ppm). The carbon directly attached to the CF₃ group (C4) and the CF₃ carbon itself will appear as quartets due to one-bond coupling with the three fluorine atoms.

In-Depth Spectral Analysis and Interpretation

¹H NMR Spectrum: The Influence of the CF₃ Group

The electron-withdrawing nature of the trifluoromethyl group at the C4 position is expected to have a significant deshielding effect on the neighboring protons.

-

H3 and H5: The H3 proton, being ortho to the electron-donating N2 atom of the pyrazole ring, is typically found at a relatively downfield chemical shift in indazoles. The H5 proton, being ortho to the strongly electron-withdrawing CF₃ group, is also expected to be significantly deshielded and appear at a downfield position.

-

H6 and H7: The H6 proton will likely appear as a triplet due to coupling with both H5 and H7. The H7 proton, being part of the benzene ring portion of the indazole, is expected to be the most upfield of the aromatic protons and will appear as a doublet.

-

NH Proton (H1): The N-H proton of the indazole ring is typically observed as a broad singlet at a very downfield chemical shift (often >10 ppm), and its exact position is highly sensitive to the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectrum: Unraveling Carbon Environments

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton. The key features to anticipate are:

-

The CF₃ Carbon and C4: The most prominent feature will be the quartet signals for the CF₃ carbon and the C4 carbon to which it is attached. The large one-bond C-F coupling constant (¹JC-F) of approximately 270 Hz is characteristic.

-

Other Aromatic Carbons: The chemical shifts of the other aromatic carbons will be influenced by the substituent effects of the pyrazole ring and the CF₃ group. The C7a carbon, at the junction of the two rings, is typically the most downfield of the non-substituted carbons.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., >5 mg/0.5 mL). Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for ensuring the observation of the NH proton.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

NMR Instrument Parameters

The following parameters are a general guideline for a 400 MHz NMR spectrometer.

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: Approximately 16 ppm (e.g., -2 to 14 ppm).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 240 ppm (e.g., -10 to 230 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be required to achieve a good signal-to-noise ratio.

Advanced NMR Experiments

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is highly recommended:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

Visualization of Key NMR Relationships

The following diagrams illustrate the key through-bond correlations that would be expected in the 2D NMR spectra of this compound.

Figure 2. Predicted COSY Correlations

Expected ³J couplings between adjacent aromatic protons.

Figure 3. Key Predicted HMBC Correlations

Important long-range proton-carbon correlations.

Conclusion

This technical guide provides a robust framework for understanding and predicting the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous compounds and applying fundamental NMR principles, researchers can confidently approach the structural characterization of this important molecule and its derivatives. The provided experimental protocols and insights into spectral interpretation will serve as a valuable tool for scientists engaged in the synthesis and development of novel indazole-based compounds.

References

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link][1][2]

-

1H NMR Coupling Constants. Organic Chemistry Data. [Link]

Sources

A Senior Application Scientist's Guide to the Synthetic Routes for Trifluoromethyl Indazoles

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Trifluoromethyl Group in Indazole Scaffolds

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including the anticancer drug pazopanib.[1][2] Its bioisosteric relationship with indoles and benzimidazoles makes it a focal point for drug design.[1] When this potent heterocyclic system is augmented with a trifluoromethyl (CF3) group, a remarkable synergy of properties emerges. The CF3 group is far more than a simple sterically conservative substitute for a methyl group; its profound electronic characteristics dramatically influence a molecule's pharmacokinetic and pharmacodynamic profile.

The incorporation of a CF3 moiety can enhance metabolic stability, increase lipophilicity for better membrane permeability, and alter receptor binding affinity through powerful electrostatic interactions.[3][4] These "magic methyl" effects are crucial in modern drug discovery, transforming promising compounds into viable clinical candidates.[3][5] This guide provides an in-depth analysis of the principal synthetic strategies for accessing these valuable trifluoromethylated indazoles, offering both mechanistic insights and field-proven protocols to empower your research and development endeavors.

Strategic Overview: Two Pillars of Synthesis

The construction of trifluoromethyl indazoles can be broadly categorized into two primary strategic approaches, each with distinct advantages and applications:

-

Late-Stage Trifluoromethylation: This approach involves the direct introduction of a CF3 group onto a pre-formed indazole ring system. It is particularly valuable in drug discovery as it allows for the rapid diversification of advanced intermediates or lead compounds.

-

Ring-Construction Strategies: This method builds the indazole core from precursors that already contain the trifluoromethyl group. This is often the strategy of choice for accessing specific isomers or when late-stage methods are incompatible with other functional groups on the molecule.

Strategy 1: Late-Stage C-H Trifluoromethylation of Indazoles

The direct functionalization of a C-H bond represents the pinnacle of synthetic efficiency. In recent years, radical-mediated trifluoromethylation has emerged as a powerful tool for modifying heterocycles like indazole, often targeting the C3 position due to its electronic characteristics.

Mechanistic Rationale: Radical-Mediated C3-Trifluoromethylation

A common and cost-effective method for generating the trifluoromethyl radical (•CF3) is through the oxidation of sodium trifluoromethanesulfinate (CF3SO2Na), often referred to as Langlois' reagent.[1][6][7] An oxidant, such as tert-butyl hydroperoxide (TBHP), initiates the process by generating a tert-butoxyl radical, which then interacts with CF3SO2Na to release SO2 and the crucial •CF3 radical. This electrophilic radical then preferentially attacks the electron-rich C3 position of the indazole ring.

// Nodes TBHP [label="TBHP (Oxidant)"]; Langlois [label="CF3SO2Na\n(Langlois' Reagent)"]; Indazole [label="Indazole Substrate"]; Radical_Gen [label="Generation of\n•CF3 Radical", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Addition [label="Radical Addition\nat C3", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Sigma Complex\nIntermediate"]; Oxidation [label="Oxidation &\nRearomatization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="C3-Trifluoromethylated\nIndazole", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges TBHP -> Radical_Gen [label="Initiation"]; Langlois -> Radical_Gen; Radical_Gen -> Addition [label="•CF3"]; Indazole -> Addition; Addition -> Intermediate; Intermediate -> Oxidation [label="[O]"]; Oxidation -> Product [label="- H+"]; } } Caption: Radical pathway for C3-trifluoromethylation of indazoles.

Field-Proven Protocol: Metal-Free C3-Trifluoromethylation

The following protocol is adapted from a robust, metal-free method that provides moderate to good yields across a range of indazole substrates.[1][8][9]

Objective: To synthesize 3-(trifluoromethyl)-1H-indazole from 1H-indazole.

Materials:

-

1H-Indazole

-

Sodium trifluoromethanesulfinate (CF3SO2Na)

-

tert-Butyl hydroperoxide (TBHP), 70% in H2O

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

To a sealed reaction vial, add 1H-indazole (1.0 equiv), sodium trifluoromethanesulfinate (2.0 equiv), and DMSO.

-

Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

-

Add TBHP (2.0 equiv) dropwise to the reaction mixture.

-

Seal the vial and place it in a pre-heated oil bath at 60 °C.

-

Allow the reaction to stir for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by adding saturated NaHCO3 solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography to afford the pure 3-(trifluoromethyl)-1H-indazole.

Data Summary: Substrate Scope and Reagent Comparison

The choice of trifluoromethylating agent is critical and depends on factors like cost, handling, and reactivity. While Langlois' reagent is inexpensive, other reagents offer different reactivity profiles.

| Reagent Class | Example Reagent | Typical Conditions | Advantages | Disadvantages |

| Radical Precursor | CF3SO2Na (Langlois') | TBHP, DMSO, 60 °C | Inexpensive, easy to handle | Requires oxidant, moderate temperatures |

| Electrophilic | Togni's Reagent | Often requires catalyst | Broad substrate scope | More expensive, can be moisture sensitive |

| Electrophilic | Umemoto's Reagent | Photoredox or metal catalysis | Highly reactive, versatile | Costly, can require specific initiators |

| Nucleophilic | Ruppert-Prakash (TMSCF3) | Fluoride source (TBAF) | Effective for carbonyls | Not suitable for direct C-H functionalization |

Strategy 2: Ring Construction from Trifluoromethylated Precursors

This strategy involves the cyclization of acyclic starting materials that already possess the CF3 group. This "convergent" approach provides excellent control over regiochemistry and is essential for synthesizing isomers that are inaccessible via direct trifluoromethylation.[10]

Mechanistic Rationale: Condensation and Cyclization

A prominent example is the condensation of a 3-aminoindazole with a trifluoromethylated β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate. The reaction proceeds via an initial condensation to form an enamine intermediate, which then undergoes an intramolecular cyclization and dehydration to form the fused pyrimido[1,2-b]indazole system. While this example builds a more complex scaffold, the core principle of using a CF3-containing building block to construct a heterocyclic ring is broadly applicable.[10]

// Nodes Aminoindazole [label="3-Aminoindazole"]; Ketoester [label="CF3-β-Ketoester"]; Condensation [label="Condensation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enamine [label="Enamine Intermediate"]; Cyclization [label="Intramolecular\nCyclization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dehydration [label="Dehydration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Trifluoromethylated\nPyrimido[1,2-b]indazole", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Aminoindazole -> Condensation; Ketoester -> Condensation; Condensation -> Enamine [label="- H2O"]; Enamine -> Cyclization; Cyclization -> Dehydration; Dehydration -> Product [label="- H2O"]; } } Caption: Cyclocondensation workflow for CF3-indazole derivatives.

Field-Proven Protocol: Synthesis of 2-Trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one

This protocol is adapted from a procedure for constructing trifluoromethylated pyrimido[1,2-b]indazole derivatives, illustrating the building block approach.[10]

Objective: To synthesize a fused trifluoromethylated indazole system via cyclocondensation.

Materials:

-

3-Aminoindazole derivative (1.0 equiv)

-

Ethyl 4,4,4-trifluoroacetoacetate (1.1 equiv)

-

Phosphorus oxychloride (POCl3) as solvent and dehydrating agent

-

Dichloromethane (DCM)

-

Water

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

In a round-bottom flask, suspend the 3-aminoindazole derivative in phosphorus oxychloride (POCl3).

-

Add ethyl 4,4,4-trifluoroacetoacetate to the suspension.

-

Heat the reaction mixture to reflux and maintain for 3-5 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the excess POCl3 under reduced pressure.

-

Slowly add water to the residue to quench the remaining POCl3.

-

Extract the product into dichloromethane (3 x 25 mL).

-

Combine the organic layers, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the desired trifluoromethylated pyrimido[1,2-b]indazol-4-one.

Comparative Analysis and Strategic Choice

The selection of a synthetic strategy is a critical decision driven by the specific goals of the project.

| Feature | Strategy 1: Late-Stage C-H Trifluoromethylation | Strategy 2: Ring Construction |

| Ideal Use Case | Rapid SAR studies, diversification of leads. | De novo synthesis, access to specific isomers. |

| Regioselectivity | Often governed by inherent electronics of the ring (e.g., C3). | Precisely controlled by the choice of starting materials. |

| Step Economy | High; directly modifies an existing core. | Lower; requires synthesis of precursors. |

| Substrate Scope | Can be limited by sensitive functional groups. | Broader functional group tolerance on precursors. |

| Key Advantage | Speed and efficiency for lead optimization. | Unambiguous and predictable isomer formation. |

Conclusion and Future Outlook

The synthesis of trifluoromethyl indazoles is a dynamic and evolving field, crucial for the advancement of medicinal chemistry. Late-stage C-H functionalization offers an unparalleled tool for rapid lead optimization, with ongoing research focused on developing milder and more selective catalytic systems.[2] Concurrently, ring-construction strategies, leveraging an expanding toolbox of CF3-containing building blocks, provide the precision required for foundational drug design and the synthesis of complex molecular architectures.[11] As our understanding of radical and organometallic chemistry deepens, we can anticipate the emergence of even more sophisticated and efficient methods, further empowering chemists to harness the unique properties of the trifluoromethyl group in the quest for novel therapeutics.

References

-

Pramanik, M. M. D. et al. (2018). Metal-Free Trifluoromethylation of Indazoles. The Journal of Organic Chemistry, 83(21), 13618–13623. [Link]

-

Pramanik, M. M. D. et al. (2018). Metal-Free Trifluoromethylation of Indazoles. PubMed. [Link]

-

Pramanik, M. M. D. et al. (2018). Metal-Free Trifluoromethylation of Indazoles. ACS Publications. [Link]

-

Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry. [Link]

-

Li, W. et al. (2017). Synthesis of 2-trifluoromethyl indoles via visible-light induced intramolecular radical cyclization. RSC Advances. [Link]

-

Rafiu, R. et al. (2024). Common trifluoromethylation reagents grouped according to their characteristic reactivity. ResearchGate. [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. Wikipedia. [Link]

-

Verma, R. et al. (2021). Trifluoromethylation of 2H-indazole with Langlois reagent. ResearchGate. [Link]

-

Zhang, M. et al. (2021). A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes. Organic Letters. [Link]

-

Andrews, K. L. et al. (2017). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Journal of Medicinal Chemistry. [Link]

-

Guesmi, S. et al. (2020). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules. [Link]

-

Singh, R. et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

Liu, K. et al. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Molecules. [Link]

-

Signore, G. et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

Zhang, X. et al. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]

-

Wang, Y. et al. (2021). An N-Trifluoromethylation/Cyclization Strategy for Accessing Diverse N-Trifluoromethyl Azoles from Nitriles and 1,3-Dipoles. Semantic Scholar. [Link]

-

Wang, Y. et al. (2022). An N-Trifluoromethylation/Cyclization Strategy for Accessing Diverse N-Trifluoromethyl Azoles from Nitriles and 1,3-Dipoles. Angewandte Chemie International Edition. [Link]

-

Lindstedt, E. et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry. [Link]

-

He, X. et al. (2023). Photoredox-catalyzed trifluoromethylation of 2H-indazoles using TT-CF3+OTf− in ionic liquids. Organic & Biomolecular Chemistry. [Link]

-

Signore, G. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Grellepois, F. et al. (2008). Synthesis of new triazole-based trifluoromethyl scaffolds. Beilstein Journal of Organic Chemistry. [Link]

-

Grellepois, F. et al. (2008). Synthesis of new triazole-based trifluoromethyl scaffolds. PubMed. [Link]

-

Grellepois, F. et al. (2008). Synthesis of new triazole-based trifluoromethyl scaffolds. Beilstein Journals. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photoredox-catalyzed trifluoromethylation of 2H-indazoles using TT-CF3+OTf− in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 6. Trifluoromethylation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Metal-Free Trifluoromethylation of Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility Characteristics of 4-(Trifluoromethyl)-1H-indazole

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(Trifluoromethyl)-1H-indazole, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. The indazole scaffold is a privileged structure in numerous therapeutic agents, and the incorporation of a trifluoromethyl group profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and, critically, its solubility.[1][2] Understanding the solubility of this compound is paramount for its effective application in drug discovery, from initial screening to formulation. This document delineates the theoretical principles governing its solubility, provides detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, discusses the key factors influencing its dissolution, and presents a framework for data interpretation.

Introduction: The Critical Role of Solubility in Drug Development

This compound (CAS No: 1000339-98-9) is a fluorinated aromatic heterocycle featuring a fused benzene and pyrazole ring system.[3] Such structures are cornerstones in medicinal chemistry, forming the core of a wide array of biologically active molecules.[4] The trifluoromethyl (-CF3) group is a common bioisostere used to enhance metabolic stability and membrane permeability; however, it often increases lipophilicity, which can present significant challenges to aqueous solubility.[1]

Aqueous solubility is a critical, often rate-limiting, determinant of a drug candidate's oral bioavailability. A compound must dissolve in the gastrointestinal fluid to be absorbed into systemic circulation. Poor solubility can lead to erratic absorption, underestimated in vitro assay results, and significant hurdles in developing a viable drug product. Therefore, a thorough characterization of a compound's solubility profile is a non-negotiable, foundational step in the drug discovery and development continuum.

This guide serves as a detailed resource for understanding and experimentally determining the solubility of this compound, enabling scientists to make informed decisions in synthesis, purification, formulation, and biological screening workflows.

Physicochemical Profile of this compound

The solubility of a molecule is intrinsically linked to its fundamental physicochemical properties. The structure of this compound combines a polar, hydrogen-bonding indazole core with a lipophilic trifluoromethyl-substituted benzene ring, creating a nuanced solubility profile.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source/Method | Implication for Solubility |

| Molecular Formula | C₈H₅F₃N₂ | - | - |

| Molecular Weight | 186.14 g/mol | [3] | Influences diffusion and dissolution rates. |

| CAS Number | 1000339-98-9 | [3] | Unique identifier. |

| Predicted logP | ~2.5 - 3.0 | Computational (e.g., SwissADME, XLogP3)[5][6] | Indicates significant lipophilicity, suggesting poor aqueous solubility. |

| Predicted pKa (acidic) | ~11.5 - 13.8 | Computational/Analogue-based[7][8] | The N-H proton of the pyrazole ring is weakly acidic. Deprotonation under strongly basic conditions would increase aqueous solubility. |

| Predicted pKa (basic) | ~1.0 - 2.0 | Analogue-based (Indazole pKa ~1.04)[7] | The pyrazole nitrogen is very weakly basic. Protonation only occurs under strongly acidic conditions. |

| Hydrogen Bond Donors | 1 (N-H) | Structural Analysis | Can interact with protic solvents like water and alcohols. |

| Hydrogen Bond Acceptors | 2 (N, F) | Structural Analysis | Can interact with protic solvents; the fluorine atoms of the -CF3 group are weak acceptors. |

Causality of Structural Features on Solubility

-

Indazole Ring System : The bicyclic aromatic structure is largely hydrophobic. However, the N-H group of the pyrazole ring can act as a hydrogen bond donor, while the sp2-hybridized nitrogen can act as a hydrogen bond acceptor. These features provide some capacity for interaction with polar, protic solvents.

-

Trifluoromethyl (-CF3) Group : This powerful electron-withdrawing group significantly increases the molecule's lipophilicity (as indicated by a high logP value). The Hansch π value for a -CF3 group is approximately +0.88, signifying its contribution to hydrophobicity.[9] This is the dominant feature predicting poor solubility in aqueous media.

Theoretical Solubility Profile: A Qualitative Assessment

Based on the principle of "like dissolves like," we can predict the relative solubility of this compound in a range of common laboratory solvents.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, THF | High | These solvents have high polarity and can accept hydrogen bonds, effectively solvating both the polar and non-polar regions of the molecule. |

| Polar Protic | Methanol, Ethanol | Moderate | Capable of both donating and accepting hydrogen bonds, which facilitates dissolution. However, the high lipophilicity from the -CF3 group will limit high solubility compared to DMSO. |

| Non-Polar | Dichloromethane (DCM), Chloroform | Moderate to High | The molecule's overall lipophilic character allows for favorable interactions with these solvents. |

| Aqueous (Neutral) | Water, PBS (pH 7.4) | Very Low | The high lipophilicity (high logP) is the dominant factor, making it poorly soluble in neutral aqueous media. This is a classic characteristic of a Biopharmaceutics Classification System (BCS) Class II or IV compound.[10] |

| Aqueous (Acidic) | pH 1.2 Buffer | Very Low | The basic pKa is very low (~1-2), so the molecule will be predominantly neutral in physiologically relevant acidic conditions.[7] |

| Aqueous (Basic) | pH > 12 Buffer | Low to Moderate | With an acidic pKa likely above 11, deprotonation of the N-H group would form an indazolate anion, which would significantly increase aqueous solubility. |

Experimental Determination of Solubility: Protocols and Workflows

Theoretical predictions must be validated by robust experimental data. The two primary types of solubility measurements performed during drug development are Thermodynamic and Kinetic solubility.

Thermodynamic (Equilibrium) Solubility

This method determines the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent, representing the maximum concentration achievable at saturation. The "gold standard" for this measurement is the Shake-Flask Method .

-

Material Preparation : Add an excess amount of solid this compound (enough to ensure undissolved solid remains at the end) to a known volume of the test solvent (e.g., pH 7.4 phosphate buffer) in a sealed, inert container (e.g., glass vial).

-

Equilibration : Agitate the suspension at a constant temperature (typically 25°C or 37°C) for a prolonged period.

-

Causality: A minimum of 24-48 hours is required to ensure the system reaches a true thermodynamic equilibrium between the dissolved and solid states. Shorter times may lead to an underestimation of solubility.

-

-

Phase Separation : Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results.

-

Method A (Recommended): Filtration using a low-binding filter (e.g., 0.22 µm PVDF).

-

Method B: Centrifugation at high speed (e.g., >10,000 g for 15 minutes). Carefully collect the supernatant.

-

-

Quantification : Dilute an aliquot of the clear, saturated filtrate with a suitable mobile phase. Analyze the concentration using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve prepared with the same compound.[11]

-

Solid-State Analysis : After the experiment, recover the remaining solid and analyze it using techniques like Powder X-ray Diffraction (PXRD) to confirm that no polymorphic or solvate transformation occurred during the experiment.

-

Trustworthiness: This step is crucial for a self-validating protocol. If the crystal form changes during the experiment, the measured solubility does not correspond to the starting material.

-

Kinetic Solubility

This high-throughput method is predominantly used in early drug discovery. It measures the concentration at which a compound precipitates out of an aqueous buffer when added from a concentrated DMSO stock solution.

-

Stock Solution : Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution : In a microplate, perform serial dilutions of the DMSO stock solution.

-

Precipitation Induction : Add a precise volume of aqueous buffer (e.g., PBS, pH 7.4) to the DMSO solutions and mix rapidly. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).

-

Incubation : Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (typically 1-2 hours).[12]

-

Causality: This is a non-equilibrium measurement. The short incubation time allows for the formation of a supersaturated solution before precipitation occurs.

-

-

Detection : Measure the amount of precipitate formed.

-

Method: Laser nephelometry is a common and direct method that measures light scattering from insoluble particles. The concentration at which the signal rises significantly above the background is the kinetic solubility.

-

-

Data Analysis : The kinetic solubility is reported as the highest concentration that remains clear or below a certain turbidity threshold.

Workflow and Key Differences